molecular formula C30H35N5O3 B6512084 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 951484-88-1

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No. B6512084
CAS RN: 951484-88-1
M. Wt: 513.6 g/mol
InChI Key: WGSORLKURURUSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C30H35N5O3 . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to possess significant biological and pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines are generally synthesized through a series of reactions involving amide, amine, carbonyl, azide, and alkyne . The synthesis of these compounds has been widely studied, and various synthetic pathways have been developed .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4-yl group attached to a piperidine-4-carboxamide group via a butoxyphenyl linker . The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 513.631 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, with the aim of designing new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O3/c1-3-4-18-38-25-10-8-23(9-11-25)27-20-28-29(31-14-17-35(28)33-27)34-15-12-24(13-16-34)30(36)32-21-22-6-5-7-26(19-22)37-2/h5-11,14,17,19-20,24H,3-4,12-13,15-16,18,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSORLKURURUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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